Butaxamina

Description

Emerging Research Avenues for Butaxamina (B156183) While primarily known for its established use in characterizing beta-2 adrenoceptors in animal and tissue experiments, emerging research suggests potential new avenues for investigating this compound or the implications of beta-2 blockade it facilitates. Studies have explored the effects of selective beta-2 adrenoceptor antagonism on bone metabolism. Research in spontaneously hypertensive rats, an animal model for osteoporosis linked to sympathetic nervous system hyperactivity, indicated that this compound treatment influenced bone mass indices and biomechanical parameters, suggesting a potential antiosteoporotic activity, particularly at lower doses.nih.govThis research highlights the involvement of beta-2 adrenoceptors on osteoblasts and osteoclasts and suggests that modulating this pathway could impact bone health.nih.gov

Furthermore, the role of beta-2 adrenergic receptors in other areas, such as inflammatory responses and cell differentiation, is an ongoing area of investigation in pharmaceutical sciences. revespcardiol.orgnih.gov While direct research on this compound in these specific emerging areas might be limited, its established utility as a selective beta-2 antagonist makes it a relevant tool for researchers exploring the implications of beta-2 receptor modulation in novel contexts.

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₃ | PubChem nih.gov |

| Molar Mass | 267.36 g/mol | PubChem nih.gov |

| PubChem CID | 688390 (Also listed as 134495 and 18026) | PubChem nih.govwikipedia.orgnih.gov |

| CAS Number | 1937-89-9 (Also listed as 60934-52-3) | PubChem nih.gov |

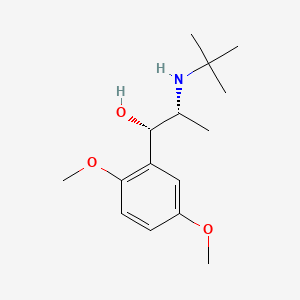

| IUPAC Name | (1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | PubChem nih.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting and searching.

Detailed Research Findings:

Research utilizing this compound has provided detailed insights into the specific roles of beta-2 adrenoceptors. For instance, a study on bone metabolism in spontaneously hypertensive rats demonstrated dose-dependent effects of this compound. Treatment with this compound at doses of 0.1, 1, and 10 mg/kg orally for 12 weeks led to increased bone mass indices and improved biomechanical strength and toughness of lumbar vertebrae. nih.gov Specifically, histomorphometry showed increases in indices of bone formation and plasma osteocalcin (B1147995) concentration at lower doses (0.1 and 1 mg/kg), reflecting enhanced osteoblastic activity. nih.gov this compound also dose-dependently decreased osteoclast number and surface, along with reduced plasma levels of tartrate-resistant acid phosphatase-5b, an indicator of osteoclastic activity. nih.gov These findings underscore the complex involvement of beta-2 adrenoceptors in regulating both bone formation and resorption.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUSDDMONZULSC-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172986, DTXSID50897104 | |

| Record name | Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | l-Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1937-89-9, 60934-52-3 | |

| Record name | Butoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | l-Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Receptor Interactions of Butaxamina

Beta-Adrenoceptor Binding and Selectivity Profiles

Butaxamine (B1668089) is characterized in pharmacological research as a potent and selective β2-adrenoceptor antagonist. taylorandfrancis.commedchemexpress.com Its primary utility is as a research tool in experimental settings to selectively block β2-adrenergic receptors, thereby allowing for the characterization of receptor-mediated physiological effects. wikipedia.org

Binding studies demonstrate that butaxamine effectively antagonizes the actions of β-adrenoceptor agonists. For instance, in studies involving the nucleus of the solitary tract in rats, the hypotensive and bradycardic effects induced by the non-selective β-agonist isoproterenol (B85558) were blocked by the administration of butaxamine. taylorandfrancis.com This antagonistic action is fundamental to its experimental use, where it helps to elucidate whether a specific biological response is mediated by the β2-adrenoceptor. wikipedia.org If a physiological effect persists even after complete blockade of the β2 receptor by butaxamine, it can be concluded that the effect is not a characteristic of β2 receptor activation. wikipedia.org

Further research has shown that butaxamine can reverse the effects of β2-AR agonists on cellular processes. In one study, the application of butaxamine significantly decreased the expression of Caspase-3 that had been induced by the agonist isoproterenol in endometrial stromal cells. taylorandfrancis.com This highlights its role as a direct antagonist at the receptor level, preventing the downstream signaling cascade initiated by an agonist.

The interaction between butaxamine and the β2-adrenergic receptor (β2AR) is characterized by a high degree of structural and chemical specificity. Molecular dynamics simulations reveal that the butoxamine-β2AR complex forms a rigid and stiff structure. nih.gov This is in contrast to the more flexible and dynamic conformation observed when an agonist, such as epinephrine, binds to the receptor. nih.gov This rigidity is a key feature of its antagonist nature, stabilizing an inactive receptor state. During these simulations, the butaxamine molecule itself remains stable within the binding pocket with minimal conformational changes. nih.gov

The binding is stabilized by specific molecular interactions between the ligand and amino acid residues within the receptor's binding site. Key among these are hydrogen-bonding interactions formed between the oxygen atoms on the butaxamine molecule and the serine residues at positions 203 and 204 on the transmembrane helix 5 of the β2AR. nih.gov

Stereoselectivity is a critical determinant of butaxamine's pharmacological activity. The compound has a specific stereochemical configuration, identified by its IUPAC name as (1S,2S)-1-(2,5-Dimethoxyphenyl)-2-(tert-butylamino)propan-1-ol. wikipedia.org This precise three-dimensional arrangement is essential for its selective and high-affinity binding to the β2-adrenoceptor, as the receptor's binding pocket is chiral and will preferentially bind one stereoisomer over others.

| Receptor Residue | Transmembrane Helix | Type of Interaction |

|---|---|---|

| Ser-203 | TM5 | Hydrogen Bonding |

| Ser-204 | TM5 | Hydrogen Bonding |

Butaxamine is widely recognized for its selectivity for the β2-adrenoceptor subtype over the β1 and β3 subtypes. taylorandfrancis.comnih.gov This subtype specificity has been demonstrated in various preclinical models. A key study highlighted this selectivity by showing that butaxamine could block certain hemodynamic effects of isoproterenol in the rat brain, whereas the selective β1-antagonist practolol (B1678030) could not, confirming the effects were mediated by β2-receptors. taylorandfrancis.com

Functional studies in anesthetized cats further delineated this specificity. The administration of butaxamine resulted in hemodynamic changes, such as a decrease in heart rate and myocardial blood flow, which was attributed to the blockade of β2-adrenoceptors present in the myocardial microcirculation. nih.gov In the same study, practolol produced distinct effects associated with β1-receptor blockade. nih.gov When butaxamine was administered, it specifically abolished the peripheral vasodilator effect of isoproterenol (a β2-mediated response) while leaving the cardiac stimulant effects unaffected. nih.gov This functional differentiation in a complex physiological system provides strong evidence of its β2-selective recognition profile.

While functional studies confirm its β2-selectivity, comprehensive radioligand binding studies detailing the precise affinity constants (Ki) or IC50 values of butaxamine across the human β1, β2, and β3-adrenoceptor subtypes are not prominently available in the reviewed literature.

| Experimental Model | Observation | Conclusion | Reference |

|---|---|---|---|

| Rat Nucleus of the Solitary Tract (NTS) | Butaxamine, but not the β1-antagonist practolol, blocked isoproterenol-induced hypotension and bradycardia. | The observed effects are mediated by β2-adrenoceptors, demonstrating butaxamine's selectivity. | taylorandfrancis.com |

| Anesthetized Cats | Butaxamine abolished the peripheral vasodilator (β2-mediated) effect of isoproterenol but did not block its effects on myocardial blood flow or heart rate. | Demonstrates functional selectivity for peripheral β2-receptors over cardiac β1-receptors. | nih.gov |

Interactions with Other Biological Targets

A review of available scientific literature provides no evidence of research into the potential interaction between butaxamine and the enzyme Dipeptidyl Peptidase IV (DPP-IV). Searches of pharmacological and biomedical databases did not yield any studies investigating butaxamine as a potential inhibitor or modulator of DPP-IV activity. Research on DPP-IV inhibition is primarily focused on a distinct class of compounds, known as gliptins, used in the management of type 2 diabetes.

There is a lack of published data from comprehensive preclinical screening panels to systematically characterize the off-target profile of butaxamine. However, analysis of its structure and metabolism provides some insight. Butaxamine is the N-tert-butyl analogue of methoxamine (B1676408), a selective α1-adrenoceptor agonist. taylorandfrancis.com An important metabolic distinction is that butaxamine is not dealkylated to methoxamine in the body. taylorandfrancis.com This is significant because it suggests that butaxamine would not produce the α-adrenergic agonist effects that could arise from such a metabolite, thereby avoiding that specific off-target activity. Beyond its established activity at β2-adrenoceptors, there is limited information regarding its interaction with other receptors, ion channels, or enzymes in preclinical models.

Allosteric Modulation and Novel Binding Site Interactions of Butaxamine

Extensive review of the scientific literature reveals a primary characterization of Butaxamine as a selective competitive antagonist of the β2-adrenergic receptor. wikipedia.orgncats.iomedchemexpress.commedchemexpress.comtaylorandfrancis.comtargetmol.comnih.govnih.gov Its principal mechanism of action involves binding to the orthosteric site of the β2-adrenergic receptor, thereby blocking the binding and subsequent action of endogenous catecholamines and other β2-agonists. This selective blockade is the basis for its use as a pharmacological tool in research to delineate the physiological and pathological roles of the β2-adrenergic receptor. wikipedia.orgncats.iotaylorandfrancis.com

Despite a thorough search of peer-reviewed scientific databases and pharmacological resources, there is a notable absence of published research detailing allosteric modulation or interactions with novel binding sites as a mechanism of action for Butaxamine. The current body of scientific knowledge focuses exclusively on its competitive antagonism at the primary ligand-binding site.

Allosteric modulators are compounds that bind to a site on a receptor that is topographically distinct from the orthosteric site, where the endogenous ligand binds. nih.govnih.gov This interaction can modulate the affinity or efficacy of the orthosteric ligand. nih.gov Similarly, the concept of bitopic ligands, which simultaneously engage both the orthosteric and an allosteric site, has emerged as a novel approach in drug design. nih.govnih.gov However, the available literature does not suggest that Butaxamine functions in either of these capacities.

Research on Butaxamine has consistently centered on its selective β2-antagonist properties and its effects in various experimental models. medchemexpress.comnih.gov There are no discernible data, such as binding assays or functional studies, to support the existence of a distinct allosteric binding site for Butaxamine on the β2-adrenergic receptor or any other receptor. Consequently, there are no research findings to populate data tables concerning Butaxamine's allosteric modulation or novel binding site interactions.

Mechanistic Elucidation of Butaxamina S Cellular and Subcellular Effects

Signal Transduction Pathway Modulation

As a specific antagonist for the β2-adrenergic receptor, butaxamine's primary mechanism of action is the blockade of this receptor, preventing its activation by endogenous or exogenous agonists. This intervention directly impacts intracellular signal transduction cascades that are normally initiated by β2-adrenoceptor stimulation. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to the Gs alpha subunit, initiating a cascade of intracellular events.

Downstream Signaling Cascades Affected by Beta-Adrenoceptor Modulation

Butaxamine's blockade of the β2-adrenoceptor has been shown to counteract the signaling effects induced by β-adrenergic agonists. In studies involving osteoblastic cell cultures, pretreatment with butaxamine (B1668089) was observed to reverse the effects of the β-agonist isoproterenol (B85558). Specifically, it mitigated the isoproterenol-induced inhibition of mechanically stimulated phosphorylation of key signaling proteins such as ERK1/2 (Extracellular signal-regulated kinase) and AKT, also known as Protein Kinase B.

Furthermore, butaxamine demonstrated the ability to reverse the agonist-induced increase in the expression of mechanosensitive genes like Fos and Ptgs2 in a concentration-dependent manner. This confirms that the observed effects were mediated through the β2-adrenergic receptor and highlights the receptor's role in modulating complex downstream signaling pathways involved in cellular responses to mechanical stimuli.

Impact on Intracellular Second Messengers (e.g., cAMP, IP3/DG)

The canonical signaling pathway for the Gs-coupled β2-adrenergic receptor involves the activation of adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger 3'-5'-cyclic adenosine (B11128) monophosphate (cAMP). By blocking the receptor, butaxamine prevents this activation and consequently attenuates the downstream signaling cascade that is dependent on cAMP.

Research has demonstrated this effect in various experimental models. For instance, in a study on zymosan-induced generalized inflammation in mice, treatment with 100% oxygen was found to increase cAMP levels in both serum and tissue. Pretreatment with butaxamine partly abolished this increase, indicating that the effect of oxygen treatment on cAMP levels is mediated, at least in part, through the β2-adrenergic receptor pathway. This directly illustrates butaxamine's role in modulating cAMP concentrations by blocking the β2-adrenoceptor. There is currently no significant scientific literature linking butaxamine's mechanism of action to the inositol (B14025) triphosphate (IP3) or diacylglycerol (DG) second messenger systems.

Cellular Differentiation and Proliferation Studies

The influence of butaxamine on cellular development has been explored in specific cell lineages, although research across all cell types is not exhaustive.

Modulation of Oligodendrocyte Precursor Cell (OPC) Differentiation

Currently, there is a lack of specific research in the available scientific literature investigating the direct effects of butaxamine on the differentiation of oligodendrocyte precursor cells (OPCs). While the role of various signaling pathways in OPC differentiation is an active area of research, studies focusing specifically on the impact of β2-adrenergic receptor blockade by butaxamine are not prominently documented.

Myelination Enhancement Research in Cellular Models

Consistent with the lack of data on butaxamine's effect on OPC differentiation, there is no direct evidence from cellular models to suggest that butaxamine enhances myelination. nih.govnih.govresearchgate.net Research into pharmacological agents that promote myelination is extensive, but studies specifically implicating butaxamine in this process have not been identified in the current body of scientific literature. nih.govnih.gov

Influence on Other Cell Lineage Development

In contrast to the limited data on oligodendrocytes, the effects of butaxamine have been studied in the context of bone metabolism, specifically its influence on the osteoblast and osteoclast cell lineages. nih.gov Studies in spontaneously hypertensive rats, which serve as an animal model for osteoporosis, have shown that butaxamine exhibits antiosteoporotic activity. nih.govmedchemexpress.com

Treatment with butaxamine was found to increase bone mass and improve biomechanical parameters. nih.govmedchemexpress.com Mechanistically, it dose-dependently decreased the number and surface of osteoclasts, which are responsible for bone resorption. Concurrently, at lower doses (0.1 and 1 mg/kg), butaxamine increased indices of bone formation and the concentration of plasma osteocalcin (B1147995), a marker for osteoblastic activity. nih.gov However, this stimulatory effect on osteoblastic activity was not observed at a higher dose (10 mg/kg), suggesting a complex, dose-dependent regulatory role in the osteoblast lineage. nih.gov These findings indicate that β2-adrenergic receptor signaling is involved in bone homeostasis, and its blockade by butaxamine can shift the balance from bone resorption towards bone formation, particularly at lower concentrations.

Interactive Data Table: Summary of Butaxamine's Effect on Osteoblast and Osteoclast Activity

| Cell Lineage | Parameter Measured | Butaxamine Effect | Dose Dependency |

| Osteoclast | Number and Surface | Decrease | Dose-dependent decrease |

| Osteoblast | Bone Formation Indices | Increase | Observed at 0.1 and 1 mg/kg |

| Osteoblast | Plasma Osteocalcin | Increase | Not observed at 10 mg/kg |

Gene Expression and Proteomic Alterations Induced by Butaxamina (B156183)

The direct and widespread consequences of this compound on the transcriptome and proteome have not been extensively characterized in dedicated high-throughput studies. However, by understanding the signaling cascades initiated by the β2-adrenergic receptor, it is possible to infer the potential gene expression and proteomic alterations following its blockade by this compound. β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). nih.gov PKA can then phosphorylate a variety of downstream targets, including transcription factors that regulate gene expression.

In the context of this compound's selective β2-adrenergic antagonism, it is plausible that its administration would lead to alterations in the expression of genes that are regulated by the cAMP/PKA pathway. A study on the effects of β2-adrenergic receptor signaling in breast cancer cells revealed that modulation of this pathway can impact the expression of genes related to cell proliferation, cytoskeletal dynamics, and epithelial-mesenchymal transition. frontiersin.org Therefore, treatment with this compound could potentially reverse or antagonize these effects.

Furthermore, research has indicated that β2-adrenergic receptor gene expression itself can be altered in certain disease states, such as hypertension, which could influence the cellular response to antagonists like this compound. nih.gov The table below illustrates potential gene targets that could be affected by this compound, based on their known regulation by β2-adrenergic signaling.

| Gene Category | Potential Gene Targets | Predicted Effect of this compound | Relevant Cellular Process |

| Transcription Factors | CREB1, FOS, JUN | Downregulation of activity/expression | Cell proliferation, differentiation, and survival |

| Signaling Molecules | ADRB2 | Potential upregulation (compensatory) | Receptor sensitivity and signaling |

| Inflammatory Cytokines | IL-6, TNF-α | Modulation of expression | Inflammatory response |

| Metabolic Enzymes | Glycogen Synthase | Modulation of activity/expression | Glucose metabolism |

This table is illustrative and based on the known downstream targets of β2-adrenergic signaling. Direct experimental verification with this compound is required.

Comprehensive proteomic profiling studies specifically investigating the effects of this compound are scarce. However, the impact of the compound can be inferred from its mechanism of action on protein networks and post-translational modifications (PTMs). nih.govkhanacademy.org The primary mechanism of β2-adrenergic signaling involves the phosphorylation of target proteins by PKA. Therefore, this compound, by blocking this pathway, would be expected to decrease the phosphorylation of numerous downstream proteins.

A study on adrenergic signaling in breast cancer spheroids using proteomic analysis demonstrated that β-adrenergic modulation led to significant alterations in proteins involved in proliferation, cytoskeletal dynamics, and metabolism. frontiersin.org Antagonism of these receptors with a non-selective beta-blocker partially reversed these effects, suggesting that a selective β2-antagonist like this compound would have a similar, though more specific, impact.

Post-translational modifications are critical for protein function, and monoaminylation, the covalent bonding of monoamines to proteins, has been identified as a novel PTM that can regulate gene expression through histone modification. nih.gov While there is no direct evidence of this compound affecting this process, the interplay between neurotransmitter systems and protein modifications highlights a potential area for future investigation.

The table below outlines key proteins and potential post-translational modifications that could be altered by this compound treatment.

| Protein Target | Post-Translational Modification | Predicted Effect of this compound | Functional Consequence |

| CREB1 | Phosphorylation | Decrease | Reduced transcription of target genes |

| β2-Adrenergic Receptor | Phosphorylation | Decrease (in response to agonist) | Altered receptor desensitization |

| Myosin Light Chain Kinase | Phosphorylation | Decrease | Smooth muscle relaxation |

| Histone H3 | Monoaminylation | Unknown | Potential alteration of gene expression |

This table is based on the established signaling pathways of the β2-adrenergic receptor. The specific effects of this compound on the proteome and PTMs require direct experimental validation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Butaxamina Analogs

Fundamental Principles of Butaxamina (B156183) SAR

The fundamental principles of SAR involve systematically altering the chemical structure of a lead compound and observing the resulting changes in biological activity. This process helps to delineate which parts of the molecule are essential for its interaction with a biological target and how modifications affect binding affinity and efficacy. slideshare.netstudysmarter.co.ukresearchgate.net

Identification of Key Pharmacophores and Functional Groups

Identifying the key pharmacophores and functional groups within the structure of this compound is a critical step in understanding its SAR. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.govresearchgate.net Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties, significantly influencing its interaction with biological systems. ocr.org.ukbiotechacademy.dkscribd.comlibretexts.org

Based on available information, this compound (BW64-9) contains a tertiary butyl group and a beta-hydroxyl group, as well as a methoxy (B1213986) group at the two position of a ring system. scribd.com The proximity of the beta-hydroxyl group and the oxygen atom of the methoxy group in this structural arrangement can facilitate strong hydrogen bonding, potentially leading to the formation of a stable six-membered ring. scribd.com These specific functional groups and their spatial arrangement likely contribute significantly to this compound's biological activity, potentially acting as key pharmacophoric elements for its interactions with targets such as beta-2 adrenergic receptors, DPP-4, or P2Y12 receptors. nih.govtdx.catgoogle.com

Studies on related compounds and general SAR principles suggest that the nature and position of substituents, as well as the presence of specific functional groups like hydroxyls, amines, and ethers (implied by the methoxy group), can profoundly impact binding affinity and selectivity. slideshare.netnih.gov For instance, the lipophilicity, electronic properties, and steric bulk of these groups play a role in how effectively the molecule can approach and bind to the active site of a receptor or enzyme. scienceforecastoa.comslideshare.net

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its biological activity. slideshare.net Different stereoisomers of a compound can interact differently with chiral biological targets, such as proteins and enzymes, leading to variations in potency, efficacy, and even pharmacological profile. google.com

While specific detailed studies on the stereochemistry of this compound and its direct impact on its various reported activities were not extensively detailed in the search results, the importance of stereochemistry in the context of related compounds, such as P2Y12 receptor modulators where this compound is listed, is acknowledged. google.com The synthesis of individual stereoisomers from chiral starting materials or the separation of enantiomeric mixtures are common practices in medicinal chemistry to evaluate the stereochemical influence on biological activity. google.com This suggests that the specific spatial orientation of the functional groups in this compound is likely crucial for its productive binding to its targets, and different stereoisomers could exhibit altered activity profiles.

Computational Approaches to SAR/QSAR Modeling

Computational approaches play an increasingly vital role in modern SAR and QSAR studies. These methods allow for the analysis of large datasets, the prediction of activity for untested compounds, and the rational design of novel molecular entities. nih.govmdpi.comnih.gov

Molecular Descriptors and Property Calculation

At the core of QSAR modeling is the representation of chemical structures by numerical values known as molecular descriptors. rjptonline.orgresearchgate.nete-bookshelf.de These descriptors mathematically encode various structural, physicochemical, and electronic properties of a molecule. rjptonline.orge-bookshelf.deprotoqsar.com Thousands of different molecular descriptors can be calculated using dedicated software, providing a quantitative link between chemical structure and biological activity. rjptonline.orgresearchgate.net

Molecular descriptors can range from simple counts of atoms or bonds (topological descriptors) to more complex indices describing molecular shape, size, electronic distribution, and lipophilicity. rjptonline.orgresearchgate.netprotoqsar.com Examples include parameters like molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and various topological and 3D descriptors. scienceforecastoa.comslideshare.netrjptonline.orgresearchgate.netprotoqsar.com By calculating these descriptors for a series of compounds with known biological activity, a dataset is generated where each compound is represented by a vector of numerical values in a multidimensional descriptor space. nih.govrjptonline.org

Regression and Classification Models for Activity Prediction

Once molecules are represented by molecular descriptors, statistical and machine learning techniques are employed to build models that relate these descriptors to biological activity. scienceforecastoa.comnih.govmdpi.comnih.gov Two common types of models used in QSAR are regression and classification models. nih.govbigml.comresearchgate.netmdpi.com

Regression models are used when the biological activity is a continuous variable (e.g., IC50, binding affinity). These models aim to establish a mathematical equation that can predict the activity value based on the molecular descriptors. scienceforecastoa.comnih.govmdpi.combigml.com Linear regression and more advanced techniques like partial least squares (PLS) regression are frequently used. scienceforecastoa.comnih.govbigml.comnih.gov

Classification models, on the other hand, are employed when the biological activity is categorized into discrete classes (e.g., active/inactive, high potency/low potency). These models learn to assign a compound to a specific class based on its molecular descriptors. nih.govbigml.comresearchgate.netmdpi.com Common classification algorithms include logistic regression, support vector machines (SVM), and tree-based methods like random forests and gradient boosting. nih.govbigml.comresearchgate.netnih.gov

The goal of developing these QSAR models is to identify the key molecular features that drive biological activity and to create predictive tools that can estimate the activity of new, untested this compound analogs before they are synthesized and experimentally evaluated. scienceforecastoa.comslideshare.netnih.govmdpi.comprotoqsar.com The reliability and predictive power of these models are assessed through various validation techniques. researchgate.netplos.org

Design of Analogs with Modulated Selectivity and Potency

The insights gained from SAR and QSAR studies are directly applied to the rational design of this compound analogs with modulated selectivity and potency. By understanding which structural features are crucial for activity and how modifications influence the interaction with the biological target, chemists can make informed decisions about designing new compounds. slideshare.netmdpi.com

For example, if SAR studies indicate that a specific functional group is essential for high potency, analogs might be designed to optimize the presentation or electronic properties of this group. If selectivity is an issue, comparing the structures and activities of compounds across different targets can reveal structural features responsible for off-target interactions, guiding the design of analogs that lack these features. slideshare.net

QSAR models can further assist this process by predicting the activity of proposed new analogs, allowing researchers to prioritize the synthesis and testing of compounds predicted to have the most favorable properties. scienceforecastoa.comslideshare.netnih.govmdpi.comprotoqsar.com This iterative process of design, synthesis, testing, and analysis (SAR/QSAR) is fundamental to optimizing the pharmacological profile of lead compounds like this compound and developing novel therapeutic agents.

Table 1: Binding Energies of Selected Compounds tdx.cat

| Compound | Binding Energy (kcal/mol) |

| This compound | -9.633 |

| Bucindolol | -8.174 |

| Penbutolol | -9.576 |

| Acebutolol | -7.922, -9.273 |

| Gemigliptin | -9.527 |

| Celiprolol | -7.371 |

| Timolol | -9.320 |

| Trelagliptin | -7.010 |

| Betaxolol | -6.820, -9.098 |

| Propranolol | -9.126 |

| Bisoprolol | -6.463 |

| Alprenolol | -9.098 |

Note: Some compounds show multiple binding energy values, potentially representing different poses or studies within the source material. tdx.cat

This table illustrates the type of quantitative data that would be used in QSAR modeling to correlate structural features with binding affinity.

Based on the available information, detailed research findings, data tables, and specific strategies regarding Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies focused solely on this compound analogs, particularly concerning rational design strategies for enhanced target engagement and scaffold hopping/bioisosteric replacements (sections 4.3.1 and 4.3.2), were not found in the conducted search.

This compound (also known as Butoxamine) is identified as a β2-selective beta blocker primarily used in experimental settings wikipedia.orgnih.gov. While the principles of SAR, QSAR, rational drug design, scaffold hopping, and bioisosteric replacement are well-established methodologies in medicinal chemistry nih.govresearchgate.netbiosolveit.deunipa.itu-strasbg.frvbspu.ac.inarxiv.orgmeddenovo.comnih.govwm.eduresearchgate.netrsc.orgnih.gov, specific published studies applying these techniques to this compound or its direct analogs with detailed data for the requested sections were not retrieved.

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content strictly adhering to the provided outline for sections 4.3.1 and 4.3.2 focusing solely on this compound, as this would require introducing speculative or general information not specifically linked to research on this particular compound, which is contrary to the strict instructions provided.

Synthetic Methodologies and Chemical Derivatization of Butaxamina

Pathways for Chemical Synthesis and Optimization

The chemical synthesis of Butaxamina (B156183) involves a series of reactions to construct its specific molecular structure, which includes a dimethoxyphenyl group and a tert-butylamino moiety. ontosight.ai One described method involves the reaction of 2,5-dimethoxy-α-bromopropiophenone with tert-butylamine (B42293) in acetonitrile. This step, a nucleophilic substitution, displaces the bromine and forms an amino-ketone intermediate.

Following the formation of the intermediate, a crucial step is the stereoselective reduction of the carbonyl group. This is achieved through hydrogenation in the presence of a platinum catalyst, which favors the formation of the erythro configuration of the secondary alcohol, yielding DL-erythro 1-(2,5-dimethoxyphenyl)-2-(tert-butylamino)propanol.

The synthesis process can be summarized in the following key steps:

Dissolving 2,5-dimethoxy-α-bromopropiophenone in acetonitrile.

Addition of tert-butylamine to the solution.

Allowing the mixture to react at room temperature.

Dilution with anhydrous ether to precipitate tert-butylamine hydrobromide.

Filtration to remove the precipitated salt.

Concentration of the filtrate in vacuo.

Dissolving the residual material in cold methanol (B129727) and acidifying with hydrochloric acid.

Removal of methanol in vacuo.

Dissolving the residual solid in water and washing with ether.

Basifying the aqueous layer with dilute sodium hydroxide (B78521) solution.

Extracting the free base into ether.

Drying the ethereal solution over anhydrous potassium carbonate.

Evaporation of the ether.

Vacuum distillation of the resulting base to obtain the final product.

Optimization of chemical synthesis pathways aims to improve efficiency, yield, and purity of the target compound. nd.eduresearchgate.netucla.edunih.gov This can involve systematically evaluating various reaction parameters such as substrate, catalyst, reagent, additive, solvent, concentration, and temperature. ucla.edu Techniques like high-throughput experimentation and computational approaches, including Bayesian optimization, can be employed to identify optimal reaction conditions. ucla.edunih.gov While general principles of synthesis optimization apply, specific detailed research findings on the optimization of this compound synthesis itself were not extensively detailed in the provided search results beyond the general synthetic route.

Development of this compound Derivatives and Prodrugs

The development of derivatives and prodrugs of a compound like this compound is a common strategy in medicinal chemistry to explore variations in activity, improve pharmacokinetic properties, or target specific biological pathways. frontiersin.orgijpsonline.commdpi.comnih.gov

Synthesis of Novel Structural Analogs

The synthesis of novel structural analogs of this compound involves modifying its core structure while retaining some key features. This can include alterations to the dimethoxyphenyl ring, the propan-1-ol moiety, or the tert-butylamino group. Such modifications can lead to compounds with altered selectivity, potency, or duration of action at adrenergic receptors or potentially other biological targets. nih.govnih.govtdx.cat

While the search results mention the concept of synthesizing derivatives and analogs nih.govnih.gov, specific examples of synthesized this compound structural analogs and their detailed synthesis pathways were not provided. General approaches to analog synthesis often involve utilizing the parent compound or key intermediates as starting materials and applying various chemical reactions to introduce structural variations. This could include alkylation, acylation, halogenation, or the introduction of different functional groups. nih.govnih.gov

Strategies for Modifying Pharmacological Profiles

Strategies for modifying the pharmacological profiles of compounds like this compound often involve structural modifications to influence their interaction with biological targets, absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For a β₂-selective adrenergic antagonist like this compound, modifications could aim to:

Alter receptor subtype selectivity (e.g., increase or decrease selectivity for β₂ receptors compared to β₁ or β₃).

Modulate receptor binding affinity or efficacy.

Improve oral bioavailability or other pharmacokinetic parameters. ijpsonline.commdpi.com

Reduce potential off-target effects.

Prodrug strategies are a significant approach for modifying pharmacological profiles, particularly to improve properties like solubility, permeability, and targeting. frontiersin.orgijpsonline.commdpi.comresearchgate.net A prodrug is an inactive derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. ijpsonline.comresearchgate.net Common functional groups on drug molecules amenable to prodrug design include hydroxyl, amine, carboxylic acid, phosphate/phosphonate, and carbonyl groups. researchgate.net While the concept of prodrugs is well-established and applied to various drug classes frontiersin.orgijpsonline.commdpi.comresearchgate.netmdpi.com, specific examples of this compound prodrugs and detailed strategies for modifying its pharmacological profile through derivatization were not extensively covered in the provided search results.

Combinatorial Chemistry and Library Synthesis in Drug Discovery

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize large libraries of diverse compounds. nih.govslideshare.netrjptonline.orgchemistryguide.orgwikipedia.orgnih.govopenaccessjournals.comgoogle.com This approach allows for the simultaneous creation of many different molecular entities by systematically combining various building blocks. chemistryguide.orgwikipedia.orgopenaccessjournals.com The resulting libraries can then be screened for desired biological activity using high-throughput screening methods. nih.govslideshare.netchemistryguide.orgopenaccessjournals.com

There are two main approaches in combinatorial chemistry: solid-phase synthesis and solution-phase synthesis. slideshare.netrjptonline.orgwikipedia.org Solid-phase synthesis involves attaching compounds to resin beads, which simplifies purification. slideshare.netwikipedia.org Solution-phase synthesis is carried out in a solvent. slideshare.netrjptonline.orgwikipedia.org

Combinatorial chemistry has significantly accelerated the drug discovery process by enabling the rapid exploration of chemical space and the identification of potential lead compounds. nih.govslideshare.netnih.govopenaccessjournals.com It facilitates the creation of both focused libraries (smaller collections of closely related compounds) and diverse libraries (larger collections of structurally varied compounds). nih.gov

In the context of this compound, combinatorial chemistry could potentially be used to synthesize libraries of its structural analogs or derivatives. By varying the building blocks used in the synthesis, researchers could generate a wide range of compounds related to this compound and screen them to identify new compounds with potentially improved or different pharmacological properties. While the general principles and applications of combinatorial chemistry are well-documented nih.govslideshare.netrjptonline.orgchemistryguide.orgwikipedia.orgnih.govopenaccessjournals.comgoogle.com, specific examples of combinatorial libraries synthesized based on the this compound scaffold were not found in the provided search results. However, the methodology offers a viable route for future exploration of the chemical space around this compound.

Advanced Computational Modeling and Simulation of Butaxamina

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor protein. This method estimates the binding affinity between the ligand and the protein based on scoring functions that evaluate the complementarity of shape and chemical properties at the binding interface. nih.gov Ligand-protein interaction simulations, often following docking, delve deeper into the specific non-covalent forces that stabilize the complex. nih.govnih.gov

Characterization of Butaxamina (B156183) Binding Poses and Affinities

Computational studies involving this compound have explored its potential interactions with various protein targets, particularly in the context of its known activity as a beta-2 adrenergic antagonist. Molecular docking simulations can predict how this compound might fit into the binding pocket of a target receptor. The output typically includes several possible binding poses, each associated with a docking score that serves as an estimate of the binding affinity.

One study investigating dipeptidyl peptidase IV (DPP-IV) inhibition utilized computational approaches, including what appears to be docking or a similar method to estimate binding affinities of various compounds, including this compound. In this context, this compound was listed with a predicted binding affinity score of -9.633. tdx.cat This score, often represented in kcal/mol, indicates a favorable predicted binding interaction, with more negative values generally suggesting stronger predicted affinity. tdx.cat

While specific detailed data tables exclusively for this compound's binding poses across multiple targets were not extensively found in the search results, the mention of its predicted affinity score within a comparative study highlights the application of these methods to this compound. tdx.cat

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

The stability of a ligand-protein complex is governed by various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov Following molecular docking, analysis of the predicted binding poses allows for the identification and characterization of these interactions between this compound and the residues in the protein's binding site.

Hydrogen bonds, involving the donation and acceptance of hydrogen atoms, are crucial for specific recognition and binding stability. youtube.com Hydrophobic interactions arise from the tendency of nonpolar molecules or regions to associate in an aqueous environment. Electrostatic interactions occur between charged or partially charged atoms. youtube.com Aromatic interactions, such as pi-pi stacking and cation-pi interactions, can also contribute significantly to binding affinity, particularly when aromatic rings are present in the ligand and/or protein binding site residues. nih.gov

Detailed analysis of the predicted interactions for this compound in its bound state would involve identifying which amino acid residues in the target protein are in close proximity and form these specific types of interactions with different parts of the this compound molecule. For instance, a study on different compounds binding to GABAA receptors identified hydrogen bonds and pi-alkyl interactions as key forces in their binding modes. nih.gov Similar analyses would be performed for this compound to understand the molecular basis of its predicted binding affinity and specificity towards a particular target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. h-its.orgresearchgate.net Unlike static docking methods, MD provides a dynamic view of the ligand-protein complex, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., solvent). researchgate.net This allows for a more realistic assessment of complex stability and conformational changes. researchgate.net

Conformational Analysis of this compound in Solvation and Protein Environments

MD simulations can provide insights into the conformational behavior of this compound itself, both when free in solution (solvation) and when bound within a protein's binding site. In solution, this compound can adopt various conformations depending on its inherent flexibility and interactions with solvent molecules. When bound to a protein, its conformational freedom may be restricted or altered due to the constraints imposed by the binding pocket and interactions with protein residues.

Simulations can reveal preferred conformations of this compound in different environments and how these conformations might change upon binding. Analyzing parameters such as root-mean-square deviation (RMSD) of the ligand's heavy atoms over the simulation time can indicate its stability and flexibility within the binding site. mdpi.com

Protein-Ligand Complex Stability and Dynamics

One of the primary applications of MD simulations in the context of ligand-protein interactions is to assess the stability of the docked complex over time. nih.govresearchgate.net By simulating the system for nanoseconds or even microseconds, researchers can observe whether this compound remains stably bound in its predicted pose or if it dissociates or undergoes significant conformational rearrangements. bonvinlab.org

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific protein target. tdx.cat Molecular docking is a key component of many virtual screening workflows. tdx.cat By docking a library of compounds to a protein target and scoring their predicted binding affinities, researchers can rank the compounds and select the most promising ones for experimental testing.

This compound, as a known beta-2 adrenergic antagonist, could potentially be used as a reference molecule in virtual screening campaigns aimed at identifying novel ligands for adrenergic receptors or other related targets. Conversely, virtual screening could be employed to search for novel compounds that share similar binding characteristics to this compound for a specific target.

Ligand-Based Virtual Screening Approaches

Ligand-based virtual screening (LBVS) approaches are utilized when the three-dimensional structure of the biological target is unknown, but information about known ligands that bind to the target is available cam.ac.ukoxfordglobal.com. These methods operate on the principle that molecules with similar structures are likely to exhibit similar biological activities cam.ac.ukoxfordglobal.combiorxiv.org. Techniques employed in LBVS include 2D and 3D similarity searching, pharmacophore modeling, and machine learning models trained on known active and inactive compounds cam.ac.uknih.govoxfordglobal.combiorxiv.org.

While the search results discuss LBVS in detail as a general method cam.ac.uknih.govoxfordglobal.combiorxiv.org, specific studies detailing the application of LBVS approaches solely for identifying or studying this compound are not prominently featured. The mention of this compound in a table related to computational approaches for Dipeptidyl Peptidase IV inhibition suggests it might have been included in virtual screening libraries, where LBVS could potentially be applied based on known DPP-IV inhibitors tdx.cat. However, the specific findings or methodologies used for this compound in such a context are not elaborated in the provided snippets tdx.cat.

Preclinical Research Models and Methodologies for Butaxamina Investigations

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to examine the direct effects of Butaxamina (B156183) on cells, enzymes, and cellular processes. These paradigms are essential for initial screening, mechanistic investigations, and assessing cellular responses without the complexities of a whole organism.

Cell-Based Assays for Receptor Activation/Inhibition

Cell-based assays are widely used to evaluate the interaction of compounds like this compound with specific receptors, particularly adrenergic receptors. These assays can determine whether a compound activates (agonist) or inhibits (antagonist) receptor activity. For this compound, as a known β2-selective beta blocker, these assays are critical for confirming its inhibitory action and selectivity. wikipedia.orgnih.govmedkoo.com

Methodologies often involve cells that naturally express or are engineered to express the target receptor, such as β2 adrenergic receptors. uniprot.org Receptor activation or inhibition can be measured by assessing downstream signaling events. For G protein-coupled receptors (GPCRs), which include adrenergic receptors, common readouts include changes in cyclic adenosine (B11128) monophosphate (cAMP) levels or calcium flux. news-medical.net Cell-based reporter assays can also be employed to measure gene expression changes in response to receptor modulation. nih.gov Techniques like In-Cell Western™ assays allow for the detection and quantification of protein phosphorylation and GPCR activation within fixed and permeabilized cells. licorbio.com These assays provide a functional measure of a compound's interaction with its target receptor. nih.gov

Enzyme Activity Assays (e.g., DPP-IV Inhibition)

While this compound is primarily known for its adrenergic receptor activity, enzyme activity assays can be used to explore potential off-target effects or investigate its interaction with other biological targets. Dipeptidyl peptidase IV (DPP-IV) inhibition assays, for example, are a common type of enzyme assay used in preclinical research, particularly in the context of metabolic disorders. mdpi.comnih.govoatext.com

DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, including incretin (B1656795) hormones like GLP-1. oatext.comabcam.com Inhibition of DPP-IV can prolong the activity of these hormones. oatext.com Enzyme activity assays for DPP-IV typically utilize fluorogenic or colorimetric substrates that release a detectable signal upon cleavage by the enzyme. nih.govoatext.comabcam.com The reduction in signal in the presence of a test compound indicates enzyme inhibition. mdpi.comnih.gov While some studies computationally predict this compound's interaction with DPP-IV, experimental validation using in vitro enzyme activity assays would be necessary to confirm any inhibitory effect. tdx.cat

An example of data that might be generated from such an assay is the percentage of DPP-IV inhibition at a given concentration of the compound, often compared to a known inhibitor like Diprotin A or Sitagliptin. mdpi.comabcam.com

Cellular Viability and Functional Studies in Disease Models (e.g., OPC Differentiation)

Cellular viability assays are fundamental to preclinical research to assess the potential toxicity of a compound on various cell types. These assays measure the number of living cells or their metabolic activity after exposure to different concentrations of this compound. news-medical.net

Functional studies in disease models utilize cell cultures that mimic aspects of a specific disease state. For this compound, given its reported involvement in some studies related to neurological function and myelination, cellular models involving oligodendrocyte precursor cells (OPCs) are relevant. medkoo.comnih.gov Oligodendrocytes are responsible for forming the myelin sheath in the central nervous system, a process crucial for proper nerve function. nih.govmdpi.com OPCs differentiate into mature oligodendrocytes that produce myelin. mdpi.comresearchgate.net

In vitro models for studying OPC differentiation and myelination involve culturing OPCs, often in defined media that promote differentiation. nih.gov Assays can quantify the number of differentiated oligodendrocytes, assess their morphology, and measure the expression of myelin-specific proteins like Myelin Basic Protein (MBP). nih.govelifesciences.org Factors that inhibit OPC differentiation are also studied. researchgate.net Research indicates that various factors and signaling pathways influence OPC proliferation and differentiation. mdpi.combiorxiv.orgfrontiersin.org For instance, studies have investigated the role of GABAA and GABAB receptors in OPC development, with some evidence suggesting GABAB activation can promote OPC differentiation and myelination in vitro. nih.govfrontiersin.org Additionally, transient exposure to platelets has been shown to enhance OPC differentiation in vitro. elifesciences.org While the direct effects of this compound on OPC differentiation are not extensively detailed in the provided search results, such in vitro models would be the appropriate platform to investigate any potential influence it might have on these processes.

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the effects of this compound within a complex biological system, providing insights into its pharmacodynamics and potential effects on physiological processes. Rodent models are commonly used in preclinical research due to their genetic tractability, relatively low cost, and established methods for studying various biological systems. mdpi.combioduro.com

Rodent Models for Beta-Adrenoceptor Modulation

Rodent models, particularly mice and rats, are frequently employed to study the in vivo effects of compounds that modulate beta-adrenoceptors. nih.govbioduro.commdpi.com These models allow researchers to investigate how this compound, as a β2-selective beta blocker, affects physiological processes mediated by these receptors in a living organism. wikipedia.orgnih.govmedkoo.com

Studies in rodent models can assess the impact of this compound on various systems where β2-adrenoceptors play a role, such as the cardiovascular system, respiratory system, and even bone metabolism. nih.govmdpi.com For example, research in aged mice has investigated the effects of this compound treatment on mechanically stimulated bone anabolism, suggesting it may relieve sympathetic suppression of osteoblast differentiation in vivo, consistent with in vitro findings manipulating β-adrenergic activity. nih.gov Another study in spontaneously hypertensive rats examined the dose effects of this compound on bone metabolism. nih.gov

These in vivo studies often involve administering this compound to rodents and then measuring physiological parameters or examining tissue-level changes. nih.gov The use of specific rodent strains or genetically modified models (e.g., β-AR deficient mice) can help delineate the roles of different beta-adrenoceptor subtypes. mdpi.com

Assessment of Pharmacodynamic Endpoints

In preclinical research involving compounds like this compound, the assessment of pharmacodynamic (PD) endpoints is crucial for understanding the drug's effects on biological systems. Pharmacodynamics describes what the drug does to the body, focusing on the biochemical and molecular interactions and the resulting biological responses. allucent.com For this compound, as a beta-2 selective adrenergic antagonist, PD endpoints would typically involve measuring the degree and duration of beta-2 receptor blockade and its downstream consequences.

Pharmacodynamic studies aim to understand the relationship between drug exposure and biological effect. allucent.comcatapult.org.uk This involves analyzing how the drug acts at its site of action, whether it modulates the target, and the resulting biological effects or efficacy. catapult.org.uk For this compound, this could include measuring responses in tissues or organs known to express beta-2 adrenergic receptors. Assessing a range of doses and time points is key to understanding the time course effects and pharmacological responses. catapult.org.uk

In the context of preclinical development, confirming the mechanism of action (MOA) observed in vitro and in animal models is a foundational step. nih.gov For this compound, this would involve verifying its antagonist activity at beta-2 adrenergic receptors in relevant preclinical models. Pharmacodynamic data can provide early insights into activity and may help guide dosing strategies in later studies, although this compound is noted to have no clinical use. wikipedia.orgeuropa.eu

Preclinical PD analysis, often integrated with pharmacokinetic (PK) analysis in PK/PD studies, helps characterize the exposure-response relationship. allucent.comcatapult.org.uk This can involve measuring drug levels in plasma and target tissues and correlating these with biological effects. catapult.org.uk For this compound, this could mean correlating the concentration of the compound in a tissue with the level of beta-2 receptor occupancy or the inhibition of a beta-2 mediated response.

Specific examples of pharmacodynamic endpoints assessed in preclinical studies for compounds targeting adrenergic receptors might include:

Receptor Occupancy: Measuring the percentage of beta-2 receptors bound by this compound in target tissues.

Signaling Pathway Modulation: Assessing the impact of this compound on intracellular signaling pathways downstream of beta-2 receptors, such as cAMP levels, as beta-2 adrenergic receptors are Gs-protein coupled receptors that activate adenylyl cyclase.

Functional Responses: Measuring physiological or cellular responses mediated by beta-2 receptors, such as smooth muscle relaxation or changes in heart rate or contractility in isolated tissues or in vivo animal models, and observing how these are altered by this compound administration.

Data from such assessments could be presented in tables illustrating the dose-response or time-response relationships for specific PD markers. For instance, a table might show the percentage of beta-2 receptor blockade achieved at different this compound concentrations in vitro or at various time points after administration in an animal model.

Methodological Considerations and Caveats in Preclinical Mechanistic Research

Preclinical mechanistic research involving compounds like this compound requires careful methodological planning and consideration of inherent caveats to ensure the reliability and interpretability of findings. nih.gov This stage aims to elucidate how a compound exerts its effects at a molecular and cellular level.

Key methodological considerations include the appropriate selection of in vitro systems, animal models, and experimental techniques that are relevant to the biological target and the intended research question. profil.comnih.gov For this compound, this involves choosing models that adequately express and utilize beta-2 adrenergic receptors. The design of studies must account for factors such as the compound's solubility, stability, and potential metabolism in the chosen system.

Caveats in preclinical mechanistic research often arise from the complexity of biological systems and the limitations of the models used to study them. Ensuring the specificity of this compound's action to beta-2 receptors in a given model is critical, as off-target effects could confound results. Rigorous controls, including appropriate vehicle controls and comparator compounds, are essential to attribute observed effects specifically to this compound and its intended mechanism.

Furthermore, the dynamic nature of biological processes necessitates careful consideration of the timing and duration of experiments when assessing mechanistic endpoints. Changes in receptor expression, downstream signaling, or cellular responses over time can influence the observed effects of this compound.

Limitations of In Vitro and Animal Models for Extrapolation

A significant challenge in preclinical research is the extrapolation of findings from in vitro systems and animal models to the human condition. nih.govslideshare.netnih.gov While these models are invaluable for initial screening and mechanistic studies, they have inherent limitations.

In vitro models, such as cell cultures or isolated tissues, offer controlled environments to study specific molecular and cellular interactions. However, they lack the complexity of a whole organism, including systemic circulation, metabolism, excretion, and the intricate interplay between different cell types and organs. nih.gov Extrapolating in vitro findings to predict in vivo effects requires careful consideration of these missing elements. Quantitative in vitro to in vivo extrapolation (QIVIVE) approaches attempt to bridge this gap, but their accuracy depends on the quality and relevance of the in vitro system and the availability of robust pharmacokinetic data. nih.gov

Animal models, while providing a more integrated biological system than in vitro models, also present limitations for extrapolation to humans. nih.govslideshare.net Species differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor expression, signaling pathways, and physiological responses) can lead to variations in drug activity and disposition compared to humans. nih.govslideshare.net For example, elimination half-lives can differ significantly across species. nih.gov

Despite these limitations, animal models remain a staple in preclinical development, offering the ability to investigate complex biological processes and diseases that cannot be replicated in vitro. nih.gov However, researchers must be mindful that effects observed in animals may not directly translate to humans. Strategies such as using multiple animal species and employing allometric scaling can help improve the predictability of animal data, but a degree of uncertainty remains. slideshare.net The relevance of the chosen animal model to the human condition being studied is paramount for meaningful extrapolation. nih.govslideshare.net

Statistical Rigor and Causal Inference in Mechanistic Studies

Ensuring statistical rigor and establishing causal inference are fundamental to the validity of preclinical mechanistic studies. nih.govnih.gov Without proper statistical design and analysis, it is difficult to distinguish true effects of this compound from random variation or confounding factors.

Statistical rigor in preclinical studies involves several key aspects:

Appropriate Experimental Design: This includes randomization of animals or samples to treatment groups to minimize bias, blinding of researchers to treatment assignments where possible, and inclusion of sufficient replicates to ensure adequate statistical power to detect meaningful effects. nih.gov

Sample Size Determination: Calculating an appropriate sample size is crucial to avoid underpowered studies (which may miss true effects) or overpowered studies (which may use unnecessary resources). nih.gov This requires considering the expected variability of the data and the magnitude of the effect deemed biologically significant.

Appropriate Statistical Analysis Methods: Selecting statistical tests that are suitable for the type of data collected and the experimental design is essential. nih.gov This includes using appropriate methods for comparing groups, analyzing dose-response relationships, and accounting for multiple comparisons if necessary.

Establishing causal inference in mechanistic studies aims to demonstrate that the observed biological effects are directly caused by this compound's interaction with its target (beta-2 adrenergic receptors) and not by other factors. nih.govtandemmeetingsnews.com While randomized controlled trials in humans are the gold standard for causal inference in clinical research, preclinical studies rely on careful experimental manipulation and statistical analysis to infer causality.

Approaches to strengthen causal inference in preclinical mechanistic studies include:

Target Engagement Confirmation: Demonstrating that this compound physically interacts with or modulates the activity of beta-2 adrenergic receptors in the experimental system.

Dose-Response Relationship: Observing a clear relationship between the concentration or dose of this compound and the magnitude of the biological effect, consistent with receptor binding kinetics.

Specificity Studies: Using genetic or pharmacological approaches to confirm that the observed effect is absent or significantly reduced when the beta-2 receptor is blocked by other means or is not present in the system.

Reproducibility: Ensuring that the findings can be consistently replicated in independent experiments.

Statistical tools and frameworks, such as those used in causal inference analysis, can be applied to preclinical data, particularly from observational studies or complex in vivo experiments, to help researchers better isolate the effects of the intervention (this compound treatment) and understand the causal links between the compound, its target, and the observed biological response. nih.govtandemmeetingsnews.com Careful planning and collaboration with statisticians at the design stage are highly recommended to ensure the rigor and interpretability of preclinical mechanistic research. nih.govtandemmeetingsnews.com

Q & A

How can researchers identify critical gaps in existing literature on Butaxamina to formulate novel research questions?

Methodological Answer :

- Conduct a systematic literature review using databases like PubMed, Web of Science, and SciFinder to map current studies on this compound’s synthesis, mechanisms, or applications .

- Identify contradictions in reported data (e.g., discrepancies in pharmacological efficacy or toxicity profiles) and unresolved mechanistic hypotheses .

- Prioritize gaps by assessing the feasibility of experimental validation and alignment with emerging interdisciplinary fields (e.g., metabolomics or computational modeling) .

Q. What experimental design principles should guide initial characterization studies of this compound?

Methodological Answer :

- Design dose-response and time-course experiments to establish baseline pharmacological or biochemical profiles .

- Include positive/negative controls (e.g., known agonists/inhibitors) and replicate experiments to account for biological variability .

- Use orthogonal analytical methods (e.g., HPLC for purity, NMR for structural confirmation) to cross-validate results .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer :

- Document synthesis steps in detail, including reagent sources, reaction conditions (temperature, pH), and purification methods .

- Provide raw spectral data (e.g., IR, mass spectrometry) and purity metrics (e.g., ≥95% by HPLC) in supplementary materials .

- Validate reproducibility through independent replication by a lab member or collaborator .

Q. What criteria validate the identity and purity of newly synthesized this compound derivatives?

Methodological Answer :

- Confirm identity via spectroscopic techniques (e.g., H/C NMR, high-resolution MS) and compare with literature data .

- Assess purity using chromatographic methods (e.g., HPLC, TLC) and elemental analysis .

- For novel derivatives, perform stability tests under varying storage conditions (e.g., temperature, light exposure) .

Q. How should researchers select analytical techniques for quantifying this compound in biological matrices?

Methodological Answer :

- Prioritize sensitivity (e.g., LC-MS/MS for low-concentration detection) and specificity (e.g., immunoassays for target binding) based on the research objective .

- Validate methods using spike-and-recovery experiments to assess matrix interference .

- Compare results across multiple platforms (e.g., fluorimetry vs. ELISA) to confirm robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer :

- Perform meta-analyses to identify confounding variables (e.g., differences in model systems, dosing regimens) .

- Replicate conflicting studies under standardized conditions, adjusting one variable at a time (e.g., cell line, solvent) .

- Use mechanistic studies (e.g., knock-out models or receptor-binding assays) to isolate causal factors .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Methodological Answer :

- Employ design-of-experiments (DoE) frameworks to test factorial combinations of catalysts, temperatures, and solvents .

- Monitor reaction progress in real-time using in-situ spectroscopic tools (e.g., Raman spectroscopy) .

- Apply green chemistry principles (e.g., solvent-free reactions or biocatalysts) to enhance sustainability .

Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?

Methodological Answer :

- Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment analysis) .

- Validate hypotheses with targeted experiments (e.g., CRISPR-Cas9 gene editing to test predicted pathways) .

- Address data heterogeneity via normalization and batch-effect correction algorithms .

Q. What methodologies assess this compound’s long-term stability under physiological conditions?

Methodological Answer :

Q. How can predictive modeling improve the design of this compound analogs with enhanced efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.